molecular formula C15H20N4O2S B4764645 N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4764645
M. Wt: 320.4 g/mol
InChI Key: DCLOOCIOUPZMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as HPTA, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. HPTA is a triazole derivative that has shown promising results in various biological assays, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to act through various pathways such as the inhibition of DNA synthesis, induction of apoptosis, and modulation of oxidative stress. N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to interact with various proteins and enzymes involved in cell signaling and metabolism.
Biochemical and Physiological Effects
N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and improvement of cognitive function. N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to exhibit potent antibacterial and antifungal activity against various pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments include its high yield and purity, potent biological activity, and wide range of potential applications. The limitations of using N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, including:
1. Further studies on the mechanism of action of N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide to fully understand its biological activity and potential side effects.
2. Development of N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives with improved potency and selectivity.
3. Investigation of the potential applications of N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in other scientific research fields such as immunology and cardiovascular disease.
4. Clinical trials to evaluate the safety and efficacy of N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide as a potential therapeutic agent for various diseases.
In conclusion, N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a valuable chemical compound that has shown promising results in various scientific research fields. Its potential applications in cancer research, neuroprotection, and antimicrobial activity make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and potential side effects, but the future directions for the study of N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide are promising.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been extensively studied for its potential applications in various scientific research fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroprotection research, N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to protect neurons from oxidative stress and improve cognitive function. In antimicrobial activity research, N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to exhibit potent antibacterial and antifungal activity against various pathogens.

properties

IUPAC Name

N-(2-hydroxyphenyl)-2-[[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-10(2)8-19-11(3)17-18-15(19)22-9-14(21)16-12-6-4-5-7-13(12)20/h4-7,10,20H,8-9H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLOOCIOUPZMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC(C)C)SCC(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyphenyl)-2-{[5-methyl-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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